[9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-chlorophenyl)methanone
CAS No.: 303060-97-1
Cat. No.: VC16096551
Molecular Formula: C24H18BrClN2O3
Molecular Weight: 497.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303060-97-1 |
|---|---|
| Molecular Formula | C24H18BrClN2O3 |
| Molecular Weight | 497.8 g/mol |
| IUPAC Name | [9-bromo-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]-(4-chlorophenyl)methanone |
| Standard InChI | InChI=1S/C24H18BrClN2O3/c1-30-18-9-4-14(5-10-18)20-13-21-19-12-16(25)6-11-22(19)31-24(28(21)27-20)23(29)15-2-7-17(26)8-3-15/h2-12,21,24H,13H2,1H3 |
| Standard InChI Key | NDBVXOCSBHDYIO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C(=O)C5=CC=C(C=C5)Cl |
Introduction
Structural Features
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Core Structure: The compound is based on a pyrazolo-benzoxazine core, which is a heterocyclic system known for its stability and reactivity.
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Substituents: It includes a bromine atom at the 9-position, a methoxy group attached to the phenyl ring, and a chlorophenyl group linked through a methanone bridge.
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Molecular Weight: The molecular weight of similar compounds in this class can range significantly, typically above 400 g/mol, depending on the specific substituents.
Synthesis
The synthesis of such complex heterocyclic compounds usually involves multi-step organic reactions. Common methods include:
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Condensation Reactions: To form the benzoxazine ring.
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Halogenation: To introduce the bromine atom.
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Friedel-Crafts Acylation: To attach the chlorophenyl group via a methanone linkage.
Specific conditions and reagents can vary based on desired yield and purity.
Biological Activities
While specific biological activities of 9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c] benzoxazin-5-ylmethanone are not well-documented, compounds with similar structures have shown potential in various therapeutic areas:
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Antimicrobial Activity: Some analogs exhibit antimicrobial properties.
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Anticancer Activity: Certain derivatives have demonstrated anticancer effects.
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Anti-inflammatory Activity: Other related compounds have shown anti-inflammatory properties.
Comparison with Similar Compounds
Research Findings and Future Directions
Further research is needed to elucidate the specific biological activities and therapeutic potential of 9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c] benzoxazin-5-ylmethanone. Understanding its interaction with biological targets, such as enzymes or receptors, will be crucial for determining its mechanism of action and potential applications in medicine.
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